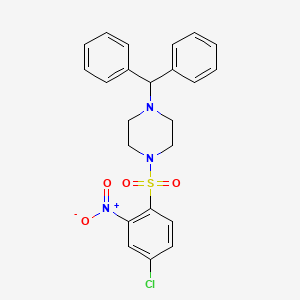

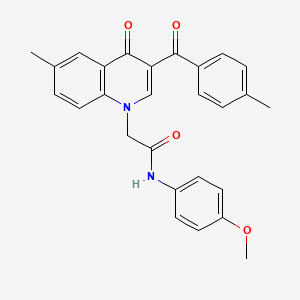

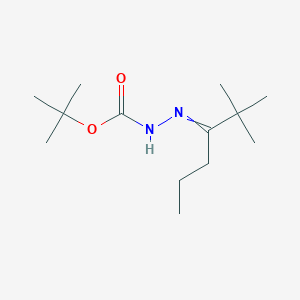

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of piperazine, which is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Piperazine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis

The physical and chemical properties of a piperazine derivative would depend on its specific structure. For example, the compound “4-(4-METHYLPIPERAZIN-1-YLSULFONYL)ANILINE” has a density of 1.3±0.1 g/cm3, a boiling point of 424.1±55.0 °C at 760 mmHg, and a molar refractivity of 68.1±0.4 cm3 .科学的研究の応用

Synthesis of Pharmaceutical Intermediates

A significant application of "1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-4-chloro-2-nitrobenzene" is its use in the synthesis of pharmaceutical intermediates. For instance, 1-(2,3-dichlorophenyl)piperazine, a related compound, is synthesized from 2,6-dichloro-nitrobenzene and piperazine through a series of reactions including alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis. The process yields a total of 48.2%, with factors influencing alkylation, acidulation, and reduction of the nitro group being discussed in depth. The structure of 1-(2,3-dichlorophenyl)piperazine is confirmed by IR and 1H-NMR, highlighting its importance as a pharmaceutical intermediate (Quan, 2006), (Li Ning-wei, 2005).

Organic Synthesis and Biological Activities

Research also delves into the microwave-assisted synthesis of new sulfonyl hydrazones featuring piperidine derivatives, showcasing the importance of sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry. This study synthesizes two novel series of sulfonyl hydrazone with piperidine derivatives by condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. These compounds are characterized for their physical and chemical properties and evaluated for antioxidant capacity and anticholinesterase activity, demonstrating significant biological activities. The results reveal compounds with high lipid peroxidation inhibitory activity and potent antioxidant capacity, highlighting the potential therapeutic applications of these synthesized compounds (Karaman et al., 2016).

作用機序

将来の方向性

特性

IUPAC Name |

1-benzhydryl-4-(4-chloro-2-nitrophenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3O4S/c24-20-11-12-22(21(17-20)27(28)29)32(30,31)26-15-13-25(14-16-26)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUUEDFRTDNQAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

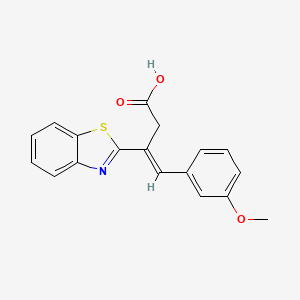

![Methyl 2-amino-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/no-structure.png)

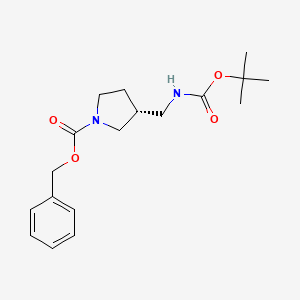

![N-benzyl-N-(cyanomethyl)-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2664974.png)

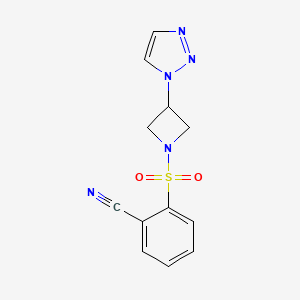

![N-[4-(difluoromethylsulfanyl)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B2664981.png)

![1-Methyl-3-(pyridin-2-ylmethyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2664985.png)

![{4-[(4-Isobutylphenyl)sulfonyl]-3-quinolyl}(1-pyrrolidinyl)methanone](/img/structure/B2664989.png)